![molecular formula C13H18N2O B14753426 3-[3-(Dimethylamino)propyl]-1H-indol-5-OL CAS No. 1210-82-8](/img/structure/B14753426.png)
3-[3-(Dimethylamino)propyl]-1H-indol-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylamino)propyl]-1H-indol-5-OL is a chemical compound with the molecular formula C13H18N2O It is an indole derivative, which means it contains a structure similar to that of indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-1H-indol-5-OL typically involves the reaction of indole derivatives with dimethylaminopropyl reagents. One common method involves the use of triphenylphosphine and 1,3-dibromopropane in the presence of a solvent like toluene. The reaction is carried out at elevated temperatures (around 80°C) and involves multiple steps, including the addition of dimethylamine and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]-1H-indol-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-[3-(Dimethylamino)propyl]-1H-indol-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propyl]-1H-indol-5-OL involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. The compound may also interact with enzymes, influencing their catalytic functions. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a carboxyl activating agent in peptide synthesis.
Dimethylaminopropylamine: Known for its use in the preparation of surfactants and personal care products.
Uniqueness
3-[3-(Dimethylamino)propyl]-1H-indol-5-OL is unique due to its indole structure, which imparts specific chemical and biological properties
Properties
CAS No. |
1210-82-8 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1H-indol-5-ol |
InChI |
InChI=1S/C13H18N2O/c1-15(2)7-3-4-10-9-14-13-6-5-11(16)8-12(10)13/h5-6,8-9,14,16H,3-4,7H2,1-2H3 |
InChI Key |
PZRSQMNQWPQQLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1=CNC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


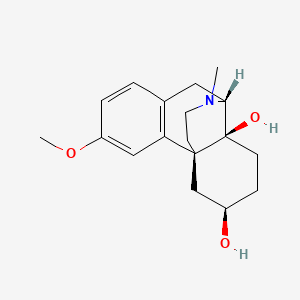
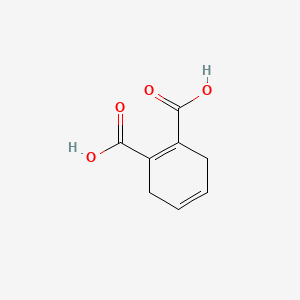
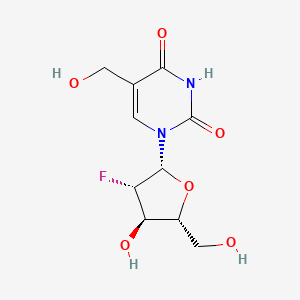
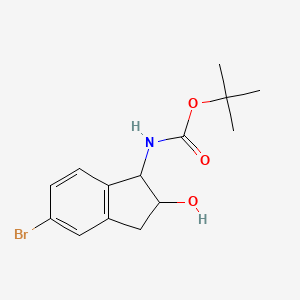
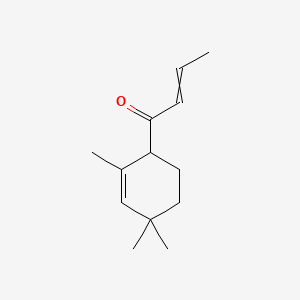
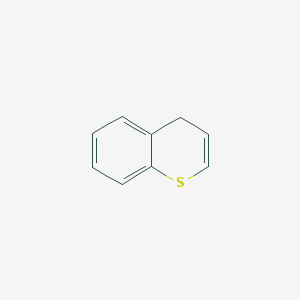
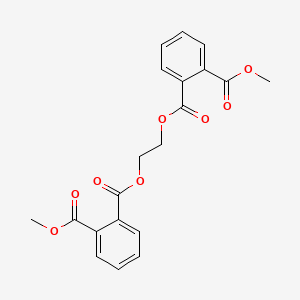
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
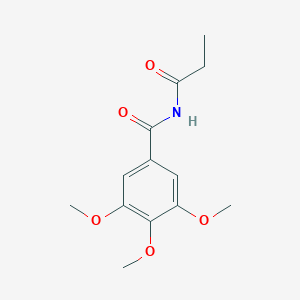
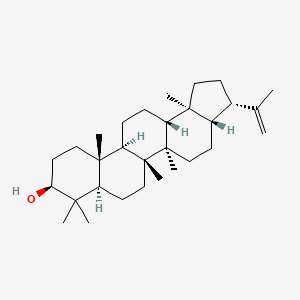

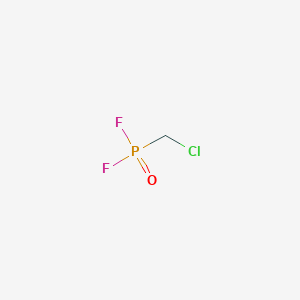

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one](/img/structure/B14753418.png)
